molecular formula C20H20N2O3S B3010246 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 568575-07-5

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B3010246
CAS No.: 568575-07-5
M. Wt: 368.45
InChI Key: OCAKPDBCHYRCOR-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and characterized using various techniques such as H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. The crystal structure analysis revealed specific intramolecular hydrogen bonds and weak intermolecular interactions, contributing to the formation of one-dimensional tapes in its structure (Hu Jingqian et al., 2016).

Bioactivity Studies

  • Research has shown that this compound exhibits moderate herbicidal and fungicidal activities, demonstrating its potential use in agricultural applications (Hu Jingqian et al., 2016).

Photophysical Properties

  • Studies on the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals, closely related to this compound, have revealed insights into their hydrogen bonding and molecular interactions. These properties are significant for understanding the compound's behavior in various applications (Umamahesh Balijapalli et al., 2017).

Insecticidal and Fungicidal Activities

  • Related compounds with similar molecular structures have shown significant insecticidal and fungicidal activities, suggesting potential applications in pest control and plant protection (F. Shen et al., 2012).

Anticancer Activities

  • Derivatives of similar molecular frameworks have been studied for their anticancer activities, indicating potential therapeutic applications. Some of these derivatives have shown high activity against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012).

pKa Determination

  • The acidity constants of related acetamide derivatives have been determined, which is crucial for understanding the compound's chemical behavior in various environments (M. Duran & M. Canbaz, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many bioactive molecules containing the 2,3-dihydrobenzofuran structural motif have been reported with activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF- κβ4 and the muscarinic M3 receptor .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and evaluation of its potential applications, particularly in the field of medicine given the bioactivity of similar compounds .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-12-7-8-14-16(9-12)26-19(21-14)22-17(23)11-24-15-6-4-5-13-10-20(2,3)25-18(13)15/h4-9H,10-11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAKPDBCHYRCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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